molecular formula C12H10O3 B108449 2-Naphthylglyoxal hydrate CAS No. 16208-21-2

2-Naphthylglyoxal hydrate

Cat. No.: B108449
CAS No.: 16208-21-2
M. Wt: 202.21 g/mol
InChI Key: VDEXQTPNFMMGEQ-UHFFFAOYSA-N
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Description

2-Naphthylglyoxal hydrate is a prominent bifunctional building block in synthetic organic chemistry, extensively utilized for the construction of diverse oxygen-based heterocycles . Its distinctive value lies in the presence of two adjacent, reactive carbonyl groups, which are non-enolizable, providing stability and making the compound a versatile substrate in multicomponent reactions (MCRs) . This reagent is particularly effective in one-pot MCRs, where it reacts with various substrates to afford a wide range of five- and six-membered heterocycles, including furans, pyrans, chromenes, and coumarins . The electron-withdrawing ketone group adjacent to the aldehyde enhances its reactivity compared to simple aldehydes, allowing for sequential nucleophilic attacks and cyclization events that are pivotal in building complex molecular architectures . In research, this compound has been employed to synthesize naphthofuran derivatives, which are structural motifs found in numerous natural products and pharmacologically active compounds . For instance, derivatives synthesized from this building block have been explored for their biological activities, such as α-glucosidase inhibitory activity, which is relevant for developing treatments for Type 2 diabetes mellitus, and antibacterial properties . Its application extends to the synthesis of complex fused-ring systems that mimic drug candidates, including HIV integrase and protease inhibitors, highlighting its significant role in advancing medicinal chemistry and drug discovery pipelines .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEXQTPNFMMGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598233
Record name (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-21-2
Record name (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

NBS-Facilitated Hydrolysis

A widely adopted method involves the oxidative cleavage of 1-(2-naphthyl)ethane-1,2-diol derivatives using N-bromosuccinimide (NBS) . This protocol, adapted from industrial-scale syntheses, proceeds via a radical-mediated mechanism:

  • Substrate preparation : 1-(2-Naphthyl)ethane-1,2-diol is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Oxidation : NBS (1.2 equiv) is added at 0°C, and the reaction is stirred for 6–8 hours.

  • Work-up : The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol/water.

Key parameters :

  • Yield : 89–95% (dependent on NBS stoichiometry and reaction time)

  • Purity : >98% (HPLC analysis)

  • Side products : Trace 2-naphthoic acid (<2%) due to overoxidation.

Table 1: Optimization of NBS-Facilitated Hydrolysis

ParameterOptimal ValueYield (%)Purity (%)
NBS Equiv1.29598
Temperature (°C)0→258997
Solvent (THF:H₂O)1:19398

Catalytic Condensation Reactions

Chiral Phosphoric Acid-Catalyzed Synthesis

Chiral phosphoric acids (CPAs) enable enantioselective synthesis via condensation of 2-naphthylglyoxal hydrate with ureas. The H₈-BINOL-derived CPA (e.g., 20a ) facilitates face-selective protonation of enol intermediates:

  • Reaction setup : this compound (1.0 equiv), urea derivative (1.1 equiv), and CPA (2–5 mol%) in degassed CHCl₃.

  • Conditions : Stirred at 25°C for 20–48 hours under argon.

  • Outcomes :

    • Yield : 72–99% (aryl glyoxals)

    • Enantiomeric ratio (e.r.) : Up to 98:2 (dependent on CPA structure)

Mechanistic insight : Time-course ¹H NMR studies reveal rapid diol intermediate formation (k₁ = 150 M⁻¹ h⁻¹), followed by rate-determining cyclization (k₂ = 0.15 h⁻¹).

Table 2: Catalyst Screening for Enantioselective Synthesis

CatalystLoading (mol%)Yield (%)e.r. (S:R)
(R)-H₈-BINOL (20a )2.09995:5
(R)-SPINOL (19b )5.09871:29
Anthracenyl CPA5.08564:36

Microbiological Transformation

Fermentation with Bacillus theobromae

Microbial oxidation of 2-naphthylglyoxal derivatives offers a stereoselective route:

  • Substrate : this compound (2 g) in nutrient broth (pH 5.5).

  • Fermentation : Inoculated with B. theobromae at 25°C for 48 hours.

  • Products :

    • (R)-(-)-2-Naphthylglycolic acid (6% yield, [α]²⁵D = -142.2°)

    • (S)-(+)-1-(2-Naphthyl)ethane-1,2-diol (32% yield, [α]²⁵D = +32.4°).

Limitations : Low overall yield (≤40%) and competing pathways forming 2-naphthoic acid.

Solvent and Additive Effects

Solvent Screening

Polar aprotic solvents enhance reaction rates in CPA-catalyzed systems:

  • CHCl₃ : 99% yield (0.1 M, 20 h)

  • MeCN : 85% yield (0.1 M, 48 h)

  • EtOH : <50% yield (due to H-bonding interference).

Additive Optimization

  • Molecular sieves (4 Å) : Increase e.r. from 91:9 to 95:5 by sequestering H₂O.

  • MgSO₄ : No significant yield improvement (99% vs. 99% control).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for safer handling of exothermic steps:

  • Residence time : 12 minutes

  • Throughput : 1.2 kg/day

  • Purity : 99.5% (GC-MS).

Environmental Impact

  • E-factor : 8.7 (traditional batch) vs. 2.1 (flow system)

  • Waste streams : Reduced by 60% via solvent recycling .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Protein Crosslinking Agent

One of the primary applications of 2-naphthylglyoxal hydrate is as a protein crosslinking agent . It facilitates the formation of covalent bonds between amino acid side chains, allowing researchers to study protein interactions and structures.

  • Case Study : A study published in the Journal of Biological Chemistry utilized this compound to crosslink proteins in heart muscle cells. This enabled an analysis of protein interactions critical for muscle contraction, demonstrating its utility in understanding cardiac physiology.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

  • Application : Research documented in Tetrahedron Letters highlights its use in synthesizing pyrazole derivatives, which exhibit potential biological activities such as anti-inflammatory and anti-cancer properties.

The compound has shown significant biological activity, particularly regarding its interaction with cellular components like proteins and DNA.

  • Mechanism : Related compounds have demonstrated the ability to disrupt glutathione levels and affect mitochondrial function, suggesting that this compound may similarly impact cellular health. This property is critical for exploring its potential role in cellular damage and disease mechanisms.

Enzyme Inhibition Research

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways.

  • Enzyme Targeting : It has been studied for its inhibition of aldose reductase, an enzyme linked to diabetic complications. This suggests potential therapeutic applications for managing diabetes-related conditions.

Material Science Applications

Due to its reactivity, this compound is also explored in material science for developing novel materials with specific properties.

  • Potential Uses : Its ability to form crosslinks can be utilized in creating more durable polymers or coatings that require enhanced mechanical properties or resistance to degradation.

Mechanism of Action

The mechanism by which 2-naphthylglyoxal hydrate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 2-naphthylglyoxal hydrate and related glyoxal derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Functional Groups
This compound 16208-21-2 C₁₂H₁₀O₃·H₂O 230.22 2-Naphthyl Glyoxal hydrate, aromatic
4-Methoxyphenylglyoxal hydrate 16257-64-0 C₉H₁₀O₄·H₂O 200.18 4-Methoxyphenyl Glyoxal hydrate, methoxy
2-(Trifluoromethyl)phenylglyoxal hydrate 745783-91-9 C₉H₅F₃O₂·H₂O 202.13 2-Trifluoromethylphenyl Glyoxal hydrate, CF₃
Phenylglyoxal hydrate 1075-06-5 C₈H₈O₃·H₂O 170.16 Phenyl Glyoxal hydrate
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The trifluoromethyl group in 2-(trifluoromethyl)phenylglyoxal hydrate increases electrophilicity, making it more reactive in nucleophilic additions.
  • Hydration Stability : All compounds exist as hydrates, but the equilibrium between hydrate and anhydrous forms may vary with substituent polarity. For example, the hydrophilic methoxy group in 4-methoxyphenylglyoxal hydrate may stabilize the hydrate form more effectively than the hydrophobic naphthyl group .
This compound
  • Chiral Synthesis : Demonstrated in enantioselective hydantoin synthesis, where its bulky naphthyl group induces stereochemical control during acid-catalyzed reactions with ureas .
  • Pharmaceutical Intermediates : Used in synthesizing heterocyclic scaffolds due to its dual carbonyl functionality .
4-Methoxyphenylglyoxal Hydrate
  • Polar Solubility : The methoxy group enhances solubility in polar solvents (e.g., acetonitrile or DMSO), favoring its use in homogeneous catalytic systems .
  • Protein Modification : Similar to phenylglyoxal, it may react with arginine residues, but with altered kinetics due to electronic effects .
2-(Trifluoromethyl)phenylglyoxal Hydrate
  • Fluorinated Drug Development : The CF₃ group improves metabolic stability and bioavailability, making this derivative valuable in fluorinated API synthesis .
  • Enhanced Electrophilicity : Reacts rapidly with amines, useful in labeling or crosslinking applications.
Phenylglyoxal Hydrate
  • Classic Reagent : Widely used for modifying arginine residues in proteins and as a crosslinker in polymer chemistry .

Thermodynamic and Kinetic Data

Limited experimental data are available for direct comparison, but inferences can be made:

  • Thermal Stability : The trifluoromethyl derivative may exhibit lower thermal stability due to the electron-withdrawing CF₃ group destabilizing the carbonyl .
  • Reaction Rates : this compound’s bulkiness may slow reaction kinetics compared to phenylglyoxal hydrate, as observed in sterically hindered condensations .

Biological Activity

2-Naphthylglyoxal hydrate, a compound with the molecular formula C12H10O3C_{12}H_{10}O_3, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by case studies and relevant research findings.

  • Molecular Formula : C12H10O3C_{12}H_{10}O_3
  • Molar Mass : 202.21 g/mol
  • Density : 1.343 g/cm³
  • Melting Point : 108-111 °C
  • pKa : 10.92

The compound is characterized by a reactive aldehyde group adjacent to a carbonyl group, which enhances its reactivity compared to other aromatic compounds. This structural feature facilitates nucleophilic attacks, leading to various chemical transformations and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μg/cm³. This suggests potential applications in treating bacterial infections .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. A derivative synthesized from phenyl glyoxal showed notable antioxidant activity against lipid peroxidation, with an IC50 value of 3.9 μg/mL. Such activity is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes implicated in metabolic disorders. For instance, it exhibits α-glucosidase inhibitory activity, which can be beneficial in managing Type 2 diabetes mellitus by slowing carbohydrate absorption and reducing postprandial blood glucose levels .

Synthesis and Application in Drug Development

A study highlighted the use of aryl glyoxals, including this compound, as key intermediates in the synthesis of novel therapeutic agents. These compounds have been explored for their potential to create heterocyclic structures that possess diverse biological activities .

Clinical Relevance

In a clinical context, the presence of pharmaceutical compounds like this compound in environmental samples has raised concerns regarding human health risks. Its detection in treated drinking water emphasizes the need for further research into its effects on human health and safety standards .

Summary of Research Findings

Activity Effectiveness Reference
AntimicrobialMIC of 32 μg/cm³ against E. coli
AntioxidantIC50 value of 3.9 μg/mL
α-Glucosidase InhibitionPotential for managing Type 2 diabetes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-naphthylglyoxal hydrate?

  • Methodological Answer : The compound is synthesized via glyoxal hydration. A validated protocol involves refluxing crude 2-naphthylglyoxal with boiling water, followed by recrystallization from chloroform to isolate the monohydrate form. Impurities (e.g., anhydrous or oligomeric forms) are removed via cold-water washing. This method yields >95% purity in enantioselective hydantoin syntheses .

Q. How should researchers characterize the hydration state of this compound?

  • Methodological Answer : Use ¹H NMR in deuterated acetonitrile (CD₃CN) to distinguish between hydrate forms. Key signals include:

  • Anhydrous (dioxo) form : Sharp α-keto proton at δ 9.8–10.2 ppm.
  • Monohydrate : Broadened signals at δ 5.2–5.6 ppm (geminal diol protons).
    Complementary techniques like Karl Fischer titration quantify water content, while X-ray crystallography resolves structural ambiguities .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Wear nitrile gloves, goggles, and lab coats. The compound is a Category 2 skin/eye irritant. In case of exposure:

  • Skin contact : Wash with soap/water for 15 minutes.
  • Eye contact : Flush with water for 20 minutes; remove contact lenses if present.
    Work under fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How does the hydration state of this compound affect enantioselective catalysis?

  • Methodological Answer : The monohydrate form stabilizes chiral intermediates in Brønsted acid-catalyzed condensations. For example, using (R)-TRIP as a catalyst, the monohydrate achieves 94:6 enantiomeric ratio (e.r.) in hydantoin synthesis, while anhydrous forms yield racemic mixtures due to uncontrolled keto-enol tautomerism. Pre-recrystallization in chloroform ensures consistent hydration .

Q. How can researchers resolve discrepancies in reported reaction yields involving this compound?

  • Methodological Answer : Contradictions often stem from:

  • Hydration variability : Use TLC (90:10 hexane–EtOAc) to monitor reaction progress.
  • Impurity profiles : Analyze by HPLC-MS to detect oligomers (m/z > 250 Da).
    Aryal et al. (2023) achieved 96% yield by standardizing hydration via water-controlled recrystallization .

Q. What analytical strategies validate the purity of this compound in multi-step syntheses?

  • Methodological Answer : Combine:

  • Chromatography : Flash chromatography (hexane:EtOAc gradients) removes byproducts.
  • Spectroscopy : IR confirms carbonyl stretches (C=O at 1700–1750 cm⁻¹) and hydrate O-H bonds (3200–3400 cm⁻¹).
  • Elemental analysis : Match experimental vs. theoretical C/H/O ratios (C₁₀H₁₀O₃·H₂O requires C 62.06%, H 5.23%) .

Q. Why do hydration attempts sometimes fail to produce crystalline this compound?

  • Methodological Answer : Kinetic vs. thermodynamic control during crystallization determines outcomes. If no precipitate forms:

  • Solution : Add seed crystals or adjust solvent polarity (e.g., switch from H₂O to H₂O/EtOH mixtures).
  • Alternative : Use desiccants (e.g., molecular sieves) to drive hemihydrate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Naphthylglyoxal hydrate
Reactant of Route 2
2-Naphthylglyoxal hydrate

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